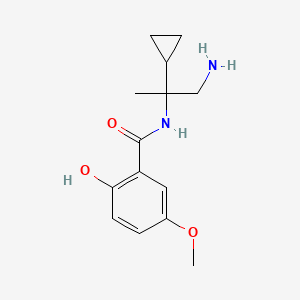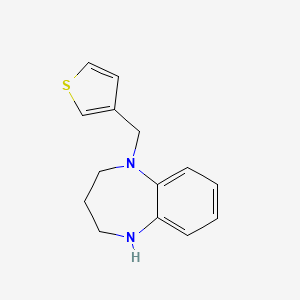
1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine (CPYD) is a compound that has been studied for its potential therapeutic applications. It is a diamine derivative that has been shown to have promising effects on a variety of biological systems. In
Applications De Recherche Scientifique
1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has been studied for its potential therapeutic applications in a variety of biological systems. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has been shown to have potential as a diagnostic tool for certain cancers.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has several advantages for use in lab experiments. It is a well-characterized compound that can be obtained in high purity and yield. Additionally, it has been shown to have a variety of biological effects, making it a useful tool for studying a variety of biological systems. However, there are also limitations to the use of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its effects may be cell-type specific, which may limit its use in certain models.
Orientations Futures
There are several future directions for research on 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine. One area of interest is the development of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine as a therapeutic agent for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine and its effects on different cell types. Finally, the potential use of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine as a diagnostic tool for certain cancers warrants further investigation.
Conclusion:
In conclusion, 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine is a compound with promising therapeutic applications. Its synthesis method is well documented, and it has been shown to have a variety of biological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine can be synthesized through a multi-step process involving the reaction of a cyclohexylamine with an ethyl pyrazine-2-carboxylate. The resulting product is then treated with a reducing agent to yield the final compound. The synthesis of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has been well documented in the literature, and the compound can be obtained in high purity and yield.
Propriétés
IUPAC Name |
1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-8-11(10-4-2-1-3-5-10)16-12-9-14-6-7-15-12/h6-7,9-11H,1-5,8,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFPAWPFWDZCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B6646380.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid](/img/structure/B6646381.png)
![4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid](/img/structure/B6646386.png)
![2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid](/img/structure/B6646397.png)





![2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile](/img/structure/B6646452.png)



![1-N-[(4-fluoro-3-methylphenyl)methyl]-1-N,4-dimethylpentane-1,3-diamine](/img/structure/B6646491.png)